Cas no 2548983-40-8 (2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole)
![2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole structure](https://ja.kuujia.com/scimg/cas/2548983-40-8x500.png)
2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole 化学的及び物理的性質
名前と識別子
-
- 2548983-40-8
- F6788-0998
- AKOS040729493
- 2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
- 2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
-
- インチ: 1S/C20H22FN5O/c1-2-15-12-18(24-19(22-15)13-3-4-13)25-7-9-26(10-8-25)20-23-16-6-5-14(21)11-17(16)27-20/h5-6,11-13H,2-4,7-10H2,1H3
- InChIKey: JQFSCQDROIZCTI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)OC(=N2)N1CCN(C2=CC(CC)=NC(C3CC3)=N2)CC1
計算された属性
- せいみつぶんしりょう: 367.18083850g/mol
- どういたいしつりょう: 367.18083850g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 58.3Ų
2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6788-0998-20mg |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6788-0998-15mg |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6788-0998-10μmol |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6788-0998-75mg |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6788-0998-2mg |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6788-0998-3mg |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6788-0998-4mg |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6788-0998-100mg |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6788-0998-30mg |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6788-0998-50mg |
2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
2548983-40-8 | 50mg |
$240.0 | 2023-09-07 |
2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazoleに関する追加情報
Introduction to Compound with CAS No. 2548983-40-8 and Product Name: 2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
The compound with the CAS number 2548983-40-8 and the product name 2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this molecule, particularly its piperazine and benzoxazole moieties, make it a promising candidate for further exploration in therapeutic contexts.
Recent research in the area of benzoxazole derivatives has highlighted their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluoro-substituent at the 6-position of the benzoxazole ring is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules. This modification can significantly influence the pharmacokinetic properties of the compound, making it more suitable for clinical applications.
The piperazine moiety in the molecular structure of this compound is another key feature that contributes to its potential therapeutic value. Piperazine derivatives are well-documented for their role as neurotransmitter receptor antagonists and have been widely used in the development of drugs targeting central nervous system disorders. The specific substitution pattern on the piperazine ring in this compound, particularly the 2-cyclopropyl-6-ethylpyrimidin-4-yl group, suggests that it may interact with biological targets in a unique manner, warranting further investigation.
In the context of current pharmaceutical research, compounds like this one are being extensively studied for their ability to modulate various biological pathways. The benzoxazole core provides a scaffold that can be easily modified to explore different pharmacological profiles. For instance, studies have shown that benzoxazole derivatives can exhibit significant activity against certain types of cancer by inhibiting key enzymes involved in cell proliferation. The fluoro-substituent further enhances these properties by improving solubility and bioavailability.
The 2-cyclopropyl group is another important structural element that may contribute to the compound's biological activity. Cyclopropyl groups are known to increase binding affinity by occupying hydrophobic pockets on protein targets. This feature is particularly relevant in drug design, where small structural modifications can lead to significant improvements in efficacy. Additionally, the 6-ethylpyrimidin-4-yl moiety adds another layer of complexity to the molecule, potentially allowing for interactions with multiple biological targets simultaneously.
From a synthetic chemistry perspective, the preparation of this compound involves sophisticated organic transformations that highlight the advancements in synthetic methodologies. The synthesis likely requires multi-step reactions involving functional group transformations such as halogenation, alkylation, and condensation reactions. The use of advanced catalytic systems may also be employed to achieve high yields and purity levels, which are crucial for pharmaceutical applications.
The pharmacological evaluation of this compound is currently underway in several research laboratories. Preliminary studies suggest that it may exhibit potent activity against various diseases, including neurological disorders and cancer. The combination of structural features such as the benzoxazole ring, fluoro-substituent, and piperazine moiety makes it a versatile molecule that can be further optimized for specific therapeutic applications.
In conclusion, the compound with CAS number 2548983-40-8 and product name 2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery and development.
2548983-40-8 (2-[4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole) 関連製品
- 1804815-47-1(Methyl 2-hydroxy-4-methyl-6-(trifluoromethoxy)pyridine-3-acetate)
- 104517-25-1(4-bromo-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one)
- 198835-02-8(tert-butyl exo-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 1699092-74-4(4-(propan-2-yl)-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraene)
- 1361881-29-9(Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate)
- 1065755-99-8(Parstatin (human))
- 2228346-33-4(2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-yl(methyl)amine)
- 2101199-28-2(3-fluoro-4-(3,3,3-trifluoropropoxy)aniline)
- 1609-28-5(2-Propenamide, N-hydroxy-)
- 29419-15-6(7-fluoro-3,4-dihydro-1H-naphthalen-2-one)




